molecular formula C23H28O4 B032765 Benzyl 2-Ethylhexyl Phthalate CAS No. 18750-05-5

Benzyl 2-Ethylhexyl Phthalate

Cat. No. B032765
CAS RN: 18750-05-5
M. Wt: 368.5 g/mol
InChI Key: RVBLXUAPXWEIPM-UHFFFAOYSA-N
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Description

Phthalates, including Benzyl 2-Ethylhexyl Phthalate, are a group of chemicals commonly known as diesters of 1,2-benzenedicarboxylic acid. They are widely used as plasticizers in the manufacture of flexible polyvinyl chloride (PVC) products, consumer products, medical devices, and as solvents in personal care products (Hauser & Calafat, 2005).

Synthesis Analysis

The synthesis of Benzyl 2-Ethylhexyl Phthalate involves the acylation of ω-hydroxy benzyl ester or the corresponding carboxylate with phthalic anhydride, yielding high yields through all transformation steps (Gilsing, Angerer, & Prescher, 2005).

Molecular Structure Analysis

The molecular structure of phthalates, including Benzyl 2-Ethylhexyl Phthalate, features a benzene ring (phthalic acid) diesterified with various alkyl or aryl groups, which significantly influences their chemical and physical properties. The generic structure includes R groups that vary depending on the specific phthalate ester (Hauser & Calafat, 2005).

Chemical Reactions and Properties

Phthalates undergo primary biodegradation pathways, including hydrolysis, oxidation, and conjugation reactions, leading to various metabolites that can further degrade into simpler compounds, eventually mineralizing to CO2 and H2O (Wang et al., 2020).

Physical Properties Analysis

The physical properties of phthalates like Benzyl 2-Ethylhexyl Phthalate are influenced by their molecular structure. These compounds are generally colorless, oily liquids at room temperature and are known for their low volatility and high boiling points. Their solubility in water is low, but they are highly soluble in organic solvents (Harris, 2009).

Chemical Properties Analysis

Benzyl 2-Ethylhexyl Phthalate, like other phthalates, exhibits chemical stability under normal conditions but can undergo hydrolysis under acidic or basic conditions. They are resistant to oxidation and reduction reactions. The presence of the ester functional group in phthalates allows for their participation in esterification and transesterification reactions, which are crucial for their role as plasticizers (Gilsing, Angerer, & Prescher, 2005).

Scientific Research Applications

  • Endocrine Disruption : BBP induces overexpression of the EcR gene in aquatic larvae, indicating potential endocrine disruptor effects, while Di(2-ethylhexyl) phthalate (DEHP) decreases its activity at higher concentrations (Planelló et al., 2011).

  • Carcinogenicity : Di(2-ethylhexyl) adipate is considered carcinogenic in both rats and mice, and butyl benzyl phthalate's carcinogenic effects in female rats remain equivocal due to variable myelomonocytic leukemia incidence (Kluwe et al., 1982).

  • Fetal Development : In utero phthalate exposure may lead to abnormal fetal development, and maternal supplementation with omega-3 fatty acids during pregnancy may counteract these adverse effects (Latini et al., 2006).

  • Hepatocarcinogenicity : Compounds containing 2-ethylhexyl show significant hepatocarcinogenic activity, particularly in female mice (Kluwe, 1986).

  • mRNA Translation Regulation : Phthalates can directly regulate mRNA translation, potentially contributing to developmental and reproductive disorders (Ling et al., 2016).

  • Environmental Presence : A study developed a method for analyzing 17 phthalate esters in house dust, revealing widespread use and high concentrations in most samples (Kubwabo et al., 2013).

  • Human Health Effects : Phthalates are widely used in various industrial applications and have been linked to various health effects in humans, including endocrine disruption and reproductive issues (Hauser & Calafat, 2005).

  • Genotoxic Effects : Phthalates have genotoxic effects and can cause cell death, while their substitutes show no significant cytotoxicity even at high doses (Kim et al., 2019).

  • Diabetes Association : Higher levels of certain phthalates may be associated with self-reported diabetes in Mexican women (Svensson et al., 2011).

  • Male Reproductive Issues : Phthalate esters can cause male reproductive issues, including testicular dysgenesis, by disrupting androgen-mediated development (Foster, 2005).

Safety And Hazards

Chronic exposure to phthalates, including “Benzyl 2-Ethylhexyl Phthalate”, can adversely influence the endocrine system and functioning of multiple organs, which has negative long-term impacts on the success of pregnancy, child growth and development, and reproductive systems in both young children and adolescents . The European Food Safety Authority has established group tolerable daily intake (TDI) of 50 µg/kg body weight (bw) per day for DBP, BBP, DEHP, and DINP .

properties

IUPAC Name

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLXUAPXWEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940214
Record name Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-Ethylhexyl Phthalate

CAS RN

18750-05-5
Record name Benzyl octyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18750-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalic acid, benzyl 2-ethylhexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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